molecular formula C15H13FN4O3 B2392505 N'-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide CAS No. 301194-59-2

N'-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide

Cat. No. B2392505
CAS RN: 301194-59-2
M. Wt: 316.292
InChI Key: BJBOEQQCZOQOHF-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide is a chemical compound with the molecular formula C15H13FN4O3 . It has an average mass of 316.287 Da and a monoisotopic mass of 316.097168 Da . This compound has potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of N’-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide is defined by its molecular formula, C15H13FN4O3 . The compound contains 15 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, 4 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of N’-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide are defined by its molecular structure. It has an average mass of 316.287 Da and a monoisotopic mass of 316.097168 Da . Additional properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Anti-Doping Control for Recombinant Erythropoietin (rHuEPO)

  • Role of N’-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide : Researchers have investigated the role of sialic acid residues in the isoelectric profiles of recombinant and natural urinary EPO. Preliminary results indicate that other unidentified residues contribute to the more acidic properties of natural hormone. Desialylation leads to different isoelectric patterns between the two hormones .

Climate Change Adaptation Research

Mechanism of Action

The mechanism of action for N’-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide is not specified in the search results. This could be due to the compound’s potential applications in various fields of research and industry, which may involve different mechanisms of action depending on the specific application.

properties

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-2-(3-nitroanilino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O3/c16-12-6-4-11(5-7-12)9-18-19-15(21)10-17-13-2-1-3-14(8-13)20(22)23/h1-9,17H,10H2,(H,19,21)/b18-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBOEQQCZOQOHF-GIJQJNRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NCC(=O)NN=CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NCC(=O)N/N=C/C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824519
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide

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